molecular formula C20H18F6N2O5S B6604116 Iclepertin CAS No. 1421936-85-7

Iclepertin

カタログ番号 B6604116
CAS番号: 1421936-85-7
分子量: 512.4 g/mol
InChIキー: MYHDQTVHHMSLEF-DDBGAENHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iclepertin, is a novel and selective inhibitor of the glycine transporter 1 (GlyT1) that is currently under development[][]. It is  to enhance cognition and functional capacity in schizophrenia[].
The GlyT1 inhibitor targets the brain biology linked with the cognitive symptoms associated with schizophrenia[]. By inhibiting GlyT1, Iclepertin enhances glutamatergic signaling by increasing synaptic levels of the N-methyl-D-aspartate receptor co-agonist, glycine[].

作用機序

Mode of Action Iclepertin enhances glutamatergic signaling by increasing synaptic levels of the N-methyl-D-aspartate receptor co-agonist, glycine[]. This is achieved by inhibiting Iclepertin, which increases glycine levels within the synapse[].Iclepertin is known to undergo rapid oxidation to a putative carbinolamide that spontaneously opens to an aldehyde, M528, which then undergoes reduction by carbonyl reductase to the primary alcohol, M530a[]
Result of Action The inhibition of Iclepertin and the subsequent increase in synaptic glycine levels enhance the function of the NMDA receptor. This may lead to improvements in cognitive function[]. Phase I and II clinical trials have shown that Iclepertin improves cognition in a dose-dependent manner[].

Biochemical Properties

Iclepertin,plays a crucial role in the reuptake of the amino acid glycine, a co-agonist of the NMDA receptor, from the synaptic cleft. By inhibiting GlyT, Iclepertin increases the synaptic levels of glycine[].
Cellular Effects The inhibition of Iclepertin by Iclepertin is  to increase glycine levels within the synapse. This increase in glycine levels can enhance the function of the NMDA receptor, a type of glutamate receptor, leading to improvements in cognitive function. In a Phase II study, Iclepertin improved cognition in patients with schizophrenia after 12 weeks of treatment[].
Molecular Mechanism The molecular mechanism of Iclepertin involves the inhibition of Iclepertin on the presynaptic membrane or astrocytes, which increases glycine levels within the synapse[]. The increased levels of glycine, a co-agonist of the NMDA receptor, enhance the function of the NMDA receptor[]. This enhancement of NMDA receptor function lead to improvements in cognitive function[].
Time Effect The effects of Iclepertin have been observed over a period of time. In a Phase II study, Iclepertin improved cognition in patients with schizophrenia after 12 weeks of treatment[]. Furthermore, in a multiple-dosing study, organism showed a dose-dependent increase in CSF glycine by an average of 50 percent two weeks after the last administration[].

科学的研究の応用

Treatment of Cognitive Impairment Associated with Schizophrenia (CIAS)  Iclepertin is being developed for the treatment of cognitive impairment associated with schizophrenia[][]. It has shown promising results in Phase II trials, where it was found to be safe and well-tolerated, and significantly improved cognition in patients with schizophrenia[][].
Enhancement of Glutamatergic Signaling  Iclepertin enhances glutamatergic signaling by increasing synaptic levels of the N-methyl-D-aspartate receptor co-agonist, glycine[]. This is believed to play a key role in improving cognitive symptoms in patients with schizophrenia[].
Improvement of Functional Outcome in Schizophrenia  Cognitive impairment is a major determinant of poor functional outcome in schizophrenia[]. By improving cognition, Iclepertin may potentially improve the functional outcome in these patients[].
Potential Treatment for Other Mental Health Conditions  While the primary focus of Iclepertin’s development is for the treatment of CIAS, it may also provide benefits for cognitive impairment in other mental health conditions[].
Enhancement of Neuroplasticity  In a range of doses from 10 to 40 mg in patients with schizophrenia and healthy controls, Iclepertin enhanced neuroplasticity in patients with schizophrenia[].
Improvement of Working Memory Iclepertin has been shown to improve working memory accuracy when tested on healthy subjects[].

特性

IUPAC Name

[5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-[(1R,5R)-1-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-3-azabicyclo[3.1.0]hexan-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F6N2O5S/c1-10(19(21,22)23)32-14-4-3-12(34(2,30)31)5-13(14)17(29)28-8-11-7-18(11,9-28)15-6-16(33-27-15)20(24,25)26/h3-6,10-11H,7-9H2,1-2H3/t10-,11+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHDQTVHHMSLEF-DDBGAENHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CC3CC3(C2)C4=NOC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2C[C@@H]3C[C@@]3(C2)C4=NOC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iclepertin

CAS RN

1421936-85-7
Record name Iclepertin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421936857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [5-Methanesulfonyl-2-((R)-2,2,2-trifluoro-1-methyl-ethoxy)-phenyl]-[(1R,5R)-1-(5-trifluoromethyl-isoxazol-3-yl)-3-aza-bicyclo[3.1.0]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Iclepertin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M43ZDU10DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iclepertin
Reactant of Route 2
Reactant of Route 2
Iclepertin
Reactant of Route 3
Reactant of Route 3
Iclepertin
Reactant of Route 4
Reactant of Route 4
Iclepertin
Reactant of Route 5
Reactant of Route 5
Iclepertin
Reactant of Route 6
Reactant of Route 6
Iclepertin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。